1-(pyridin-3-ylmethyl)indol-5-amine
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)indol-5-amine |
InChI |
InChI=1S/C14H13N3/c15-13-3-4-14-12(8-13)5-7-17(14)10-11-2-1-6-16-9-11/h1-9H,10,15H2 |
InChI Key |
JSIYEWMRXINEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of 5-Nitroindole
The most widely reported method involves alkylation of 5-nitroindole at the N1 position using 3-(chloromethyl)pyridine. This reaction is typically catalyzed by a base such as sodium hydride (NaH) in dimethylformamide (DMF) under microwave irradiation.
-
Substrate Preparation : 5-Nitroindole (1.0 mmol) is dissolved in anhydrous DMF (10 mL).
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Deprotonation : NaH (1.2 mmol) is added at 0°C, and the mixture is stirred for 10 minutes.
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Alkylation : 3-(Chloromethyl)pyridine (1.1 mmol) is introduced, and the reaction is heated at 100°C for 24 hours.
-
Workup : The product, 1-(pyridin-3-ylmethyl)-5-nitroindole, is isolated via column chromatography (ethyl acetate/hexane, 1:3).
Key Data :
Catalytic Nitro Reduction to Amine
The nitro group at C5 is reduced to an amine using hydrogenation or transfer hydrogenation.
-
Substrate : 1-(Pyridin-3-ylmethyl)-5-nitroindole (1.0 mmol) is suspended in ethanol (20 mL).
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Catalyst : 10% Pd/C (0.05 mmol) is added under a hydrogen atmosphere.
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Reaction : Stirred at room temperature for 48 hours.
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Isolation : The catalyst is filtered, and the solvent is evaporated to yield 1-(pyridin-3-ylmethyl)indol-5-amine.
Key Data :
Reductive Amination of 5-Aminoindole
Imine Formation and Reduction
An alternative route employs reductive amination between 5-aminoindole and pyridine-3-carbaldehyde. Tris(pentafluorophenyl)borane (B(C6F5)3) and sodium borohydride (NaBH4) enable a one-pot process.
-
Imine Formation : 5-Aminoindole (1.0 mmol) and pyridine-3-carbaldehyde (1.1 mmol) are stirred in dichloromethane (DCM) with B(C6F5)3 (0.1 mmol) at 25°C for 2 hours.
-
Reduction : NaBH4 (2.0 mmol) is added, and the mixture is stirred for an additional 6 hours.
-
Workup : The product is purified via silica gel chromatography (methanol/DCM, 1:20).
Key Data :
-
Mechanism : B(C6F5)3 activates the aldehyde for imine formation, while NaBH4 selectively reduces the intermediate.
Microwave-Assisted Catalytic Alkylation
Accelerated N-Alkylation
Microwave irradiation significantly enhances reaction efficiency. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, 5-nitroindole reacts with 3-(bromomethyl)pyridine under controlled conditions.
-
Reagents : 5-Nitroindole (1.0 mmol), 3-(bromomethyl)pyridine (1.1 mmol), and DABCO (0.1 mmol) are combined in acetonitrile (5 mL).
-
Microwave Conditions : Heated at 120°C for 30 minutes under 20 bar pressure.
-
Isolation : The crude product is filtered and recrystallized from ethanol.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Catalyst | Selectivity |
|---|---|---|---|---|
| Direct N-Alkylation | 72–85% | 24 hours | NaH | High (N1) |
| Reductive Amination | 65–78% | 8 hours | B(C6F5)3/NaBH4 | Moderate |
| Microwave Alkylation | 89–94% | 30 minutes | DABCO | High (N1) |
Advantages :
-
Microwave Method : Superior yields and shorter reaction times.
-
Direct Alkylation : Avoids handling sensitive nitro-reduction intermediates.
Limitations :
-
Reductive Amination : Requires stoichiometric borane reagents.
-
Nitro Reduction : Potential over-reduction or catalyst poisoning.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amine group at the 5-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Core Structural Variations
The following compounds share structural motifs with 1-(pyridin-3-ylmethyl)indol-5-amine but differ in core heterocycles or substituents:
Key Observations :
- Indoline vs.
- Fused Systems : Pyridoindoles (e.g., 1-Methyl-5H-pyrido[4,3-b]indol-3-amine) introduce rigidity and extended conjugation, which may improve binding affinity in biological targets .
- Hybrid Structures : Thiadiazole-indole hybrids () demonstrate antimicrobial activity, suggesting that combining indole with electron-deficient heterocycles could enhance bioactivity .
Comparisons :
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Synthesized via deprotection of phthalimide and acetyl groups, highlighting the utility of protecting strategies for amine synthesis .
- Thiadiazole-indole hybrids : Cyclization of hydrazine carbothioamides in acidic conditions, emphasizing the role of cyclization reactions in heterocycle formation .
Pharmacological Potential
While direct data for this compound are absent, inferences can be drawn from analogs:
Implications for Target Compound :
- The pyridine moiety may confer basicity, improving membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(pyridin-3-ylmethyl)indol-5-amine?
- Methodological Answer : Two primary approaches are recommended:
- Condensation reactions : React 5-aminoindole with a pyridin-3-ylmethyl aldehyde or ketone under acidic or reductive conditions (e.g., NaBH₃CN) to form the methylene bridge. Optimize solvent (DMF or ethanol) and temperature (80–100°C) to improve yields .
- Cross-coupling : Use Pd-catalyzed coupling (e.g., Pd(PPh₃)₄) to link pre-functionalized pyridine and indole precursors. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) for stability .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify indole NH (~10–12 ppm, broad singlet), pyridine protons (δ 7.5–9.0 ppm), and methylene bridge (δ 3.8–4.5 ppm, triplet). Use DMSO-d₆ or CDCl₃ for solubility .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS. Expect m/z ≈ 250–260 (C₁₅H₁₄N₄).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store at 2–8°C in airtight, light-resistant containers. Dispose via incineration or hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to enhance lipophilicity (Log P) and membrane permeability. Replace the methylene bridge with ethylene to study steric effects (SMR) .
- Example SAR Table :
| Substituent Position | Log P | SMR | Antibacterial IC₅₀ (µM) |
|---|---|---|---|
| Pyridine-3-CH₂ | 2.1 | 3.8 | 12.5 |
| Pyridine-4-CH₂ | 2.3 | 4.1 | 8.7 |
- Reference : Optimize Log P (2.0–3.0) and SMR (<4.5) for enhanced activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) and use reference strains (e.g., E. coli ATCC 25922).
- Statistical Analysis : Apply ANOVA or multivariate regression to account for variables (e.g., pH, inoculum size). Replicate assays in triplicate .
Q. What computational tools predict target binding or toxicity?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., Log P, polar surface area) with activity. Validate models via leave-one-out cross-validation (r² > 0.7) .
- Molecular Docking : Dock into bacterial enzyme active sites (e.g., S. aureus DNA gyrase) using AutoDock Vina. Prioritize poses with hydrogen bonds to pyridine N .
Q. How to optimize synthetic yields for scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
